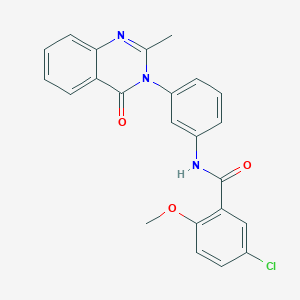

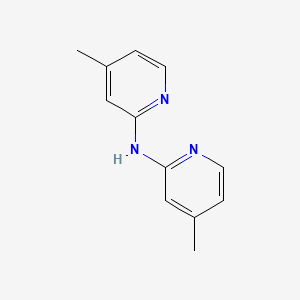

N-(2-(thiophen-3-yl)benzyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(thiophen-3-yl)benzyl)isonicotinamide, also known as TBN, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. TBN belongs to the class of isonicotinamide derivatives and has a molecular weight of 342.45 g/mol.

Aplicaciones Científicas De Investigación

Anion Binding and Hydrophobic Microenvironment

N-(Isonicotinamido)-N'-(substituted-phenyl)thioureas, including derivatives that may share structural similarities with N-(2-(thiophen-3-yl)benzyl)isonicotinamide, have been designed as neutral receptors to demonstrate the influence of conformational aspects on anion binding in aqueous solutions. These compounds create a hydrophobic microenvironment around the thiourea group, enhancing hydrogen bonding interactions. The study reveals the importance of the amido -NH proton being sufficiently acidic for the hydrophobic microenvironment to operate effectively in aqueous solutions, suggesting potential applications in selective anion recognition and sensing in complex biological or environmental matrices (Yang et al., 2008).

Antibiotic Potentiation

Another research application explores the modification of compounds like benzo[b]thiophene-2-ylboronic acid, structurally related to this compound, to improve their ability to cross bacterial membranes and potentiate the activity of beta-lactam antibiotics against Gram-negative bacteria. This work indicates potential applications in combating antibiotic resistance through structural optimization, highlighting the significance of membrane permeability enhancements for therapeutic efficacy (Venturelli et al., 2007).

Antimicrobial Activity

N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives have been synthesized and evaluated for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The chemical structure and antimicrobial efficacy of these compounds suggest potential applications in developing new antibacterial agents (Ramachandran, 2017).

Cancer Cell Growth Inhibition

Research on organometallic ruthenium(II) complexes, with ligands potentially resembling this compound, has shown promising results in inhibiting the growth of human ovarian cancer cell lines. These findings open up avenues for the development of novel metal-based anticancer agents with mechanisms of action distinct from existing treatments (Morris et al., 2001).

Hydrogel Formation

N-(4-pyridyl)isonicotinamide, a compound related in function to this compound, has been identified as an efficient hydrogelator, capable of forming hydrogels at various concentrations. This highlights potential applications in drug delivery systems, where controlled release and targeted delivery of therapeutics are crucial (Kumar et al., 2004).

Propiedades

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-17(13-5-8-18-9-6-13)19-11-14-3-1-2-4-16(14)15-7-10-21-12-15/h1-10,12H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDZYWBVDHSUJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

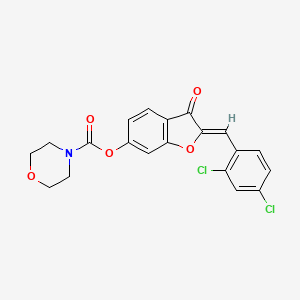

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2829243.png)

![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide](/img/structure/B2829244.png)

![N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B2829249.png)

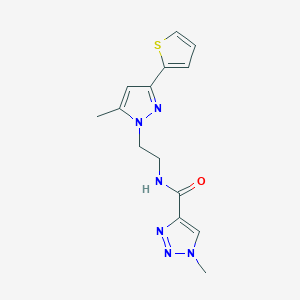

![8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2829252.png)

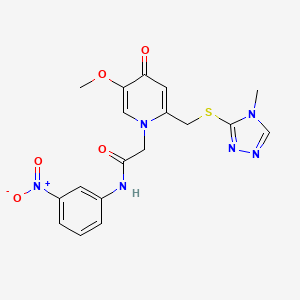

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2829254.png)

![Methyl 3-(5-bromothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2829258.png)

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)